2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the cyclopentyl and quinolinyl groups, and the final acetamide formation. Common reagents used in these reactions may include cyclopentanone, piperazine, quinoline derivatives, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on biological systems and potential as a biochemical tool.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique chemical properties for industrial applications, such as in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide include other piperazine derivatives with different substituents. Examples include:
- 1-(2-quinolinylmethyl)-4-(3-oxopiperazin-2-yl)piperazine
- N-methyl-N-(quinolin-2-ylmethyl)acetamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(15-17-11-10-16-6-2-5-9-19(16)24-17)21(27)14-20-22(28)23-12-13-26(20)18-7-3-4-8-18/h2,5-6,9-11,18,20H,3-4,7-8,12-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBZJHLOYOSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)CC3C(=O)NCCN3C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.